molecular formula C9H9N3O B3026756 8-amino-7-methylquinazolin-4(3H)-one CAS No. 1093101-65-5

8-amino-7-methylquinazolin-4(3H)-one

Cat. No.: B3026756
CAS No.: 1093101-65-5
M. Wt: 175.19
InChI Key: GOROXGIVCVYEIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Significance of Quinazolinone Heterocycles

Quinazolinone is a heterocyclic compound composed of fused benzene (B151609) and pyrimidine (B1678525) rings. ujpronline.com The journey of quinazolinone chemistry began in 1869 with the first synthesis of a 4(3H)-quinazolinone derivative from anthranilic acid and cyanogen. rsc.orgnih.gov However, significant interest in this class of compounds was truly ignited in the early 1950s with the isolation and structural elucidation of febrifugine, an alkaloid from a traditional Chinese medicinal herb, which demonstrated potent antimalarial properties. rsc.org

This discovery spurred intensive research into quinazolinone and its derivatives, revealing their presence in over 200 naturally occurring alkaloids isolated from various plants and microorganisms. rsc.orgomicsonline.org Over the decades, the stability and versatile chemical reactivity of the quinazolinone nucleus have made it a cornerstone in medicinal chemistry. omicsonline.orgmdpi.com Researchers have successfully synthesized a vast library of derivatives, leading to the discovery of compounds with a wide array of biological activities, including sedative-hypnotic effects, as exemplified by the first marketed quinazolinone drug, methaqualone. omicsonline.orgresearchgate.net

The Quinazolin-4(3H)-one Core as a Privileged Structure in Drug Discovery

The quinazolin-4(3H)-one scaffold is widely regarded as a "privileged structure" in medicinal chemistry. omicsonline.orgmdpi.com This term describes a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity, thereby exhibiting a broad spectrum of pharmacological activities. mdpi.com The versatility of the quinazolin-4(3H)-one core stems from its structural features, which allow for extensive modifications and the introduction of various bioactive moieties. omicsonline.orgmdpi.com

The lipophilic nature of the quinazolinone system aids in its ability to cross biological barriers, such as the blood-brain barrier, making it a suitable candidate for targeting central nervous system disorders. mdpi.com Structure-activity relationship (SAR) studies have revealed that modifications at the C-2, C-3, C-6, and C-8 positions of the quinazolinone ring system significantly influence the biological activity profile. omicsonline.orgmdpi.comtandfonline.com This functional flexibility has been exploited to develop a multitude of drugs and clinical candidates targeting a diverse range of diseases. mdpi.com

Below is a table of representative drugs containing the quinazolin-4(3H)-one scaffold, highlighting their therapeutic applications.

Drug NameTherapeutic Class
AlbaconazoleAntifungal Agent
AfloqualoneGABAergic Agent
BalaglitazoneAntihyperglycemic Drug
IdelalisibPhosphoinositide 3-kinase Inhibitor
RaltitrexedAnti-folate Drug
Gefitinib (B1684475)Anticancer Agent (EGFR Inhibitor)
ErlotinibAnticancer Agent (EGFR Inhibitor)

This table is not exhaustive but provides examples of the diverse applications of the quinazolin-4(3H)-one core. mdpi.com

Research Landscape and Current Trends in Quinazolinone Derivatives

The exploration of quinazolinone derivatives remains a vibrant and highly active area of research. nih.gov Contemporary studies continue to uncover new biological activities and refine the therapeutic potential of this versatile scaffold. tandfonline.com A significant trend in recent years has been the development of quinazolinone-based compounds as potent and selective inhibitors of various protein kinases, which are crucial targets in cancer therapy. nih.gov For instance, derivatives have been designed to target enzymes like epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor 2 (VEGFR2), and cyclin-dependent kinase 2 (CDK2). tandfonline.comnih.gov

Beyond oncology, research is actively pursuing quinazolinone derivatives for a wide range of other therapeutic applications:

Antimicrobial and Antiviral Agents: New derivatives are being synthesized and evaluated for their efficacy against various bacterial, fungal, and viral pathogens, including influenza and Mycobacterium tuberculosis. mdpi.comtandfonline.commdpi.com

Anti-inflammatory and Analgesic Properties: Researchers are exploring the potential of these compounds to selectively inhibit enzymes like COX-2 and 5-LOX, which are involved in inflammation and pain pathways. ujpronline.comtandfonline.com

Neurodegenerative Diseases: The ability of some quinazolinones to cross the blood-brain barrier has led to investigations into their use as anticholinergic agents for conditions like Alzheimer's disease. tandfonline.com

Dual-Target Inhibitors: An emerging strategy involves designing single quinazolinone molecules that can simultaneously inhibit multiple targets, potentially offering enhanced therapeutic efficacy and overcoming drug resistance. For example, derivatives have been developed to co-target PARP1 and BRD4 for breast cancer therapy. nih.gov

The synthetic methodologies for creating these derivatives are also evolving, with a focus on more efficient, cost-effective, and environmentally friendly techniques such as microwave-assisted synthesis and multi-component reactions. researchgate.netresearchgate.net

Rationale for Focused Investigation of 8-amino-7-methylquinazolin-4(3H)-one

The specific compound, this compound, represents a distinct scaffold within the broader quinazolinone family. The rationale for its focused investigation lies in the strategic placement of its substituents—the amino group at position 8 and the methyl group at position 7. SAR studies have consistently shown that substitutions on the benzene ring portion of the quinazolinone core are critical for modulating biological activity. omicsonline.orgmdpi.com

The presence of an amino group at the C-8 position introduces a key functional handle. This primary amine can serve as a nucleophile or a point for further chemical modification, allowing for the synthesis of a diverse library of second-generation compounds. This is a common strategy in medicinal chemistry to explore the chemical space around a core scaffold and optimize its interaction with a biological target.

While specific, in-depth research focusing solely on the biological activities of this compound is not extensively documented in the public domain, its importance can be inferred from its role as a key intermediate or building block in the synthesis of more complex molecules. The strategic positioning of the amino and methyl groups can influence the electronic properties and steric profile of the molecule, which in turn can fine-tune its binding affinity and selectivity for specific biological targets. The investigation of this particular derivative is driven by the potential to create novel compounds with unique pharmacological profiles, building upon the well-established therapeutic promise of the quinazolinone core.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-amino-7-methyl-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-5-2-3-6-8(7(5)10)11-4-12-9(6)13/h2-4H,10H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOROXGIVCVYEIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)NC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676971
Record name 8-Amino-7-methylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093101-65-5
Record name 8-Amino-7-methylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 8 Amino 7 Methylquinazolin 4 3h One and Its Analogues

Classical Synthetic Approaches to the Quinazolin-4(3H)-one Ring System

Traditional methods for constructing the quinazolin-4(3H)-one core have been well-established for over a century and primarily rely on the cyclization of readily available anthranilic acid derivatives.

Cyclization Reactions of Anthranilic Acid Derivatives

One of the most fundamental strategies for synthesizing the quinazolin-4(3H)-one ring system involves the cyclization of anthranilic acid and its derivatives, such as 2-aminobenzamides or isatoic anhydride (B1165640). nih.govaurigeneservices.com The synthesis of the specifically substituted 8-amino-7-methylquinazolin-4(3H)-one would necessitate a correspondingly substituted precursor. A plausible starting material would be 2,3-diamino-6-methylbenzoic acid or a protected version thereof.

A common route involves the reaction of anthranilic acid with an acid chloride or anhydride. For instance, substituted anthranilic acids can be treated with acyl chlorides to yield N-acyl-anthranilic acids, which then undergo dehydrative cyclization, often by heating with acetic anhydride, to form an intermediate benzoxazinone (B8607429). nih.gov This benzoxazinone can subsequently be reacted with an amine or ammonia (B1221849) source to yield the desired 3-substituted or N-unsubstituted quinazolin-4(3H)-one.

To achieve the 8-amino-7-methyl substitution pattern, a synthetic sequence could begin with a precursor like 2-amino-6-methyl-3-nitrobenzoic acid. This precursor, upon cyclization and subsequent reduction of the nitro group, would yield the target compound. The synthesis of precursors like 2-amino-6-nitrobenzoic acid itself can be achieved by reacting 2-halo-6-nitrobenzoic acid with ammonia in the presence of a cuprous catalyst. google.com

Another variation employs the reaction of 2-aminobenzamides with orthoesters or aldehydes. ijprajournal.com The condensation of a suitably substituted 2-aminobenzamide (B116534) with an orthoester can proceed without the need for a catalyst, providing a direct route to the quinazolinone core. ijprajournal.com

Starting MaterialReagent(s)Key IntermediateProduct Type
Substituted Anthranilic AcidAcid Chloride, then Acetic AnhydrideBenzoxazinone2-substituted Quinazolin-4(3H)-one
Substituted 2-AminobenzamideOrthoester or Aldehyde-2-substituted Quinazolin-4(3H)-one
Isatoic AnhydrideAmine, Cyanating Agent-2-amino-3-substituted Quinazolin-4(3H)-one

Niementowski Reaction and its Modern Adaptations

First reported by Stefan von Niementowski in 1895, the Niementowski quinazoline (B50416) synthesis is a cornerstone method involving the thermal condensation of an anthranilic acid with an amide to form the 4-oxo-3,4-dihydroquinazoline ring. nih.govwikipedia.orgnih.gov The reaction typically requires high temperatures and can be lengthy, proceeding via an o-amidobenzamide intermediate through the elimination of water. nih.gov

To synthesize this compound via this method, a 3-amino-2-aminomethyl-6-methylbenzoic acid derivative would be reacted with formamide (B127407), which serves as both the reagent and solvent. The application of this reaction to produce the target compound is contingent on the availability of the appropriately substituted anthranilic acid.

Modern adaptations of the Niementowski reaction often employ microwave irradiation to overcome the limitations of the classical thermal method. nih.gov Microwave-assisted synthesis dramatically reduces reaction times from hours to minutes and often leads to higher yields and purity of the products. ijprajournal.comfrontiersin.orgumich.edu For example, the reaction of anthranilic acid with formamide can be completed in minutes under solvent-free microwave conditions. nih.govfrontiersin.org This acceleration is attributed to the efficient and uniform heating provided by microwaves. frontiersin.org

MethodConditionsReaction TimeAdvantages
Classical Niementowski Thermal heating (e.g., 130–150 °C)Hours (e.g., 6 h)Well-established, simple
Microwave-Assisted Microwave Irradiation (e.g., 60 W, 150 °C)Minutes (e.g., 20-40 min)Rapid, higher yields, cleaner reaction

Advanced Synthetic Strategies for Substituted Quinazolin-4(3H)-ones

Recent advancements in synthetic methodology have focused on improving the efficiency, environmental impact, and molecular diversity of quinazolinone synthesis. These strategies are particularly valuable for preparing complex, substituted analogues.

Green Chemistry Approaches (e.g., Metal-Free and Oxidant-Free Protocols)

In line with the principles of green chemistry, numerous eco-friendly protocols for quinazolinone synthesis have been developed. These methods aim to reduce or eliminate the use of hazardous solvents and reagents.

One notable approach is the use of deep eutectic solvents (DES), such as choline (B1196258) chloride:urea (B33335), which can act as both the solvent and catalyst. tandfonline.comresearchgate.net For example, 2-methyl-3-substituted-quinazolin-4(3H)-ones have been synthesized by reacting a benzoxazinone intermediate with amines in a DES, offering a greener alternative to volatile organic solvents. tandfonline.com

Other green strategies include:

Visible Light-Induced Cyclization : The condensation of 2-aminobenzamides with aldehydes can be achieved under visible light irradiation using a photocatalyst like fluorescein, avoiding the need for metal catalysts. rsc.org

Catalyst-Free Synthesis : One-pot reactions involving the condensation of isatoic anhydride, an aldehyde, and ammonium (B1175870) acetate (B1210297) in ethanol (B145695) with an oxidant like NaOCl provide a simple, catalyst-free route to 2-substituted quinazolin-4(3H)-ones. derpharmachemica.com

Oxidant-Free Synthesis : An oxidant-free and highly efficient synthesis of phenolic quinazolin-4(3H)-ones has been developed by reacting 2-aminobenzamides, sulfonyl azides, and terminal alkynes. nih.gov This method proceeds under mild conditions and can be scaled up. nih.gov

Microwave-Assisted Synthesis of Quinazolinone Derivatives

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating a wide range of reactions for preparing quinazolinones. frontiersin.orgresearchgate.net This technique is not limited to the Niementowski reaction but has been applied broadly to various cyclization and condensation strategies.

Microwave-assisted protocols offer several advantages over conventional heating, including:

Rate Enhancement : Reaction times are often reduced from several hours to mere minutes. researchgate.netscholarsresearchlibrary.com

Improved Yields : Microwave heating can lead to higher isolated yields of the desired products. researchgate.netscholarsresearchlibrary.com

Energy Efficiency : Lower energy input is required compared to traditional refluxing. frontiersin.org

Greener Conditions : It facilitates the use of greener solvents like water or even solvent-free conditions. frontiersin.orgnih.govsci-hub.cat

For instance, a green and rapid synthesis of quinazolinone derivatives has been developed via microwave-assisted iron-catalyzed cyclization of 2-halobenzoic acids and amidines in water. sci-hub.cat Similarly, the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones can be efficiently achieved through a one-pot tandem reaction of isatoic anhydride with aldehydes and amines in water under microwave irradiation. researchgate.net

Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates the majority of the atoms of the starting materials, are highly efficient for generating molecular complexity. nih.gov Several MCR strategies have been developed for the synthesis of the quinazolinone scaffold. nih.govorgchemres.orgmdpi.com

One such approach is the Ugi four-component reaction (Ugi-4CR). nih.govacs.org A two-step protocol involving an ammonia-Ugi-4CR followed by a palladium-catalyzed annulation has been used for the rapid synthesis of diverse polycyclic quinazolinones. nih.govacs.org Another innovative approach used cyanamide (B42294) as an amine component in the Ugi-4CR, followed by a radical-induced cyclization to construct the quinazolinone core. nih.govacs.org

Other MCRs often utilize isatoic anhydride as a key starting material. For example, a one-pot, three-component reaction of aromatic aldehydes, isatoic anhydride, and urea under solvent-free conditions can produce 2,3-dihydroquinazolin-4(1H)-ones. orgchemres.org Similarly, a novel MCR strategy was developed for constructing 2-amino-3-substituted quinazolinones from isatoic anhydride, an amine, and an electrophilic cyanating agent in a one-pot process. aurigeneservices.com These methods provide rapid access to libraries of substituted quinazolinones, which is highly valuable for drug discovery.

Targeted Synthesis of this compound and Close Analogues

The synthesis of specifically substituted quinazolinones, such as this compound, requires precise control over the introduction and placement of functional groups on the heterocyclic core. Methodologies often focus on either building the ring system from appropriately pre-functionalized precursors or by direct, regioselective modification of the quinazolinone scaffold.

Regioselective Introduction of Amino Functionality at C-8

The introduction of an amino group at the C-8 position of the quinazolinone ring is a critical step that can be achieved through several strategic approaches. One of the most established methods involves the nitration of the benzene (B151609) ring followed by reduction. The directing effects of existing substituents play a crucial role in achieving the desired regioselectivity.

For instance, in a related system, the nitration of 7-fluoro-4(3H)-quinazolinone yields a mixture of 6- and 8-nitro products. nih.gov Notably, the 8-nitro-7-fluoro-4(3H)-quinazolinone is the predominant product, indicating that an ortho-directing substituent at the 7-position can effectively guide the electrophilic nitration to the C-8 position. nih.gov This principle is directly applicable to the synthesis of the target compound. A 7-methylquinazolin-4(3H)-one precursor, upon nitration, would be expected to yield the 8-nitro derivative, which can then be readily reduced to the desired 8-amino product using standard reducing agents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite.

More modern approaches involve direct C-H amination, which has emerged as a powerful tool in heterocyclic chemistry. bohrium.comrsc.org Transition metal-catalyzed reactions, for example using rhodium catalysts, have been developed for the C-H selective amination of quinazolines. researchgate.net These methods offer a more direct route, avoiding the multi-step nitration-reduction sequence and often demonstrating high functional group tolerance and regioselectivity. researchgate.net While specific application to the C-8 position of 7-methylquinazolin-4(3H)-one would require tailored catalyst and directing group strategies, the precedent for such transformations is well-established in the literature. bohrium.comrsc.org

Table 1: Comparison of C-8 Amination Strategies

Method Reagents Key Features Citation(s)
Nitration-Reduction 1. HNO₃/H₂SO₄ 2. SnCl₂/HCl or H₂/Pd-C Classical, two-step method; regioselectivity is dependent on directing groups. nih.gov

| Direct C-H Amination | Rhodium catalyst, Amino source (e.g., NFSI) | Direct, one-step process; requires catalyst development for specific regioselectivity. | bohrium.comrsc.orgresearchgate.net |

Strategies for Methyl Group Incorporation at C-7

The incorporation of a methyl group at the C-7 position is typically accomplished by starting the synthesis with a precursor that already contains this substituent in the correct position. The most common strategy involves using a substituted anthranilic acid or 2-aminobenzamide derivative. For the synthesis of this compound, an ideal starting material would be 3-amino-4-methylanthranilic acid or its corresponding amide.

Alternatively, direct methylation of the quinazolinone core is possible, though less common for achieving C-7 selectivity. A copper-catalyzed radical methylation has been reported, which utilizes dicumyl peroxide as both an oxidant and a methyl source to construct the quinazolinone scaffold. organic-chemistry.org While this specific method focuses on methylation at other positions, it highlights the potential for radical-based C-H functionalization to introduce methyl groups onto the aromatic ring. organic-chemistry.org

The synthesis of various 7-substituted quinazolinone analogues has been documented, often starting from pre-functionalized building blocks. For example, the synthesis of 3-benzyl-2-(4-(benzyloxy)benzyl)-7-methylquinazolin-4(3H)-one was achieved, demonstrating the viability of carrying the C-7 methyl group through a multi-step synthetic sequence. nih.gov

Synthetic Routes Utilizing 2-aminobenzamide Derivatives with Specific Substitutions

The most direct and widely employed method for constructing the this compound core involves the cyclization of a specifically substituted 2-aminobenzamide. This approach builds the heterocyclic ring in the final stages of the synthesis, ensuring the correct placement of the amino and methyl groups. The key precursor for this strategy is 2,3-diamino-4-methylbenzamide .

This precursor can be cyclized with various one-carbon (C1) sources to form the pyrimidinone ring of the quinazolinone system. The choice of the C1 source also determines the substituent at the C-2 position of the final product.

Using Formamide or Orthoesters : Reaction of the diamino-methylbenzamide with formamide or triethyl orthoformate would yield the parent this compound (where the C-2 position is unsubstituted). Formamide can serve as both a reagent and a solvent in these condensations. researchgate.net

Using Aldehydes : Condensation with various aldehydes in the presence of an oxidizing agent or catalyst provides 2-substituted quinazolinones. This is a versatile method for introducing diversity at the C-2 position. researchgate.netghru.edu.af

Using Carboxylic Acids or Acyl Chlorides : N-acylation of the 2-amino group followed by cyclization is another common route. For example, reacting the precursor with an acyl chloride would introduce an acyl group, which upon ring closure, would yield a 2-substituted quinazolinone.

Catalytic Methods : Modern synthetic protocols utilize catalysts to improve efficiency and conditions. Ruthenium and copper-catalyzed systems have been developed for the synthesis of quinazolinone derivatives from 2-aminobenzamides and various coupling partners like amines or alcohols. researchgate.netacs.orgnih.gov These catalytic methods often proceed under milder conditions and with greater substrate scope. nih.govresearchgate.net

The general applicability of using substituted 2-aminobenzamides is a cornerstone of quinazolinone synthesis, allowing for the preparation of a vast library of analogues by varying both the substitution on the benzene ring and the C1 source used for cyclization. researchgate.net

Table 2: C1 Sources for Cyclization of 2-aminobenzamide Derivatives

C1 Source Resulting C-2 Substituent Typical Conditions Citation(s)
Formic Acid / Formamide Hydrogen (H) High temperature, neat or in solvent researchgate.net
Orthoesters (e.g., HC(OEt)₃) Hydrogen (H) Reflux in alcohol researchgate.net
Aldehydes (R-CHO) Alkyl/Aryl (R) Oxidative conditions (e.g., TBHP, O₂) ghru.edu.af
Nitriles (R-CN) Alkyl/Aryl (R) Cu-catalyzed, basic conditions organic-chemistry.org

| Alcohols (R-CH₂OH) | Alkyl/Aryl (R) | Transition-metal catalyzed, oxidative coupling | researchgate.net |

Functionalization and Derivatization of the Quinazolinone Core for Enhanced Activity

Once the this compound scaffold is synthesized, its properties can be further modified through derivatization to enhance biological activity. The quinazolinone core offers several sites for functionalization. bohrium.comresearchgate.net

N-3 Position : The nitrogen at position 3 is a common site for alkylation or arylation. This modification can significantly impact the molecule's solubility, lipophilicity, and interaction with biological targets. Reactions are typically carried out using alkyl or aryl halides in the presence of a base.

C-2 Position : As mentioned previously, the C-2 position can be functionalized during the initial synthesis by choosing the appropriate cyclization partner. organic-chemistry.org Post-synthetically, if the C-2 position is unsubstituted, it can sometimes be functionalized, although it is more common to introduce the desired group during ring formation.

C-8 Amino Group : The primary amino group at C-8 is a versatile handle for a wide range of derivatizations. It can be acylated to form amides, alkylated to secondary or tertiary amines, or converted into a diazonium salt for Sandmeyer-type reactions, allowing the introduction of halides, cyano, or hydroxyl groups.

Aromatic Ring : Direct C-H functionalization of the benzene portion of the quinazolinone ring is a powerful strategy for introducing additional substituents. rsc.org Transition metal-catalyzed methods, such as arylation, amidation, and halogenation, can be used to further decorate the scaffold. bohrium.com The existing amino and methyl groups will influence the regioselectivity of these reactions.

These derivatization strategies allow for the systematic exploration of the structure-activity relationship (SAR) of the this compound core, enabling the fine-tuning of its pharmacological profile. researchgate.net

Mechanistic Insights into Biological Action

Enzyme Inhibition Profiles

Quinazolin-4(3H)-one derivatives have been extensively studied as inhibitors of a diverse range of enzymes, playing crucial roles in various pathological conditions.

Tyrosine Kinase Inhibition (e.g., EGFR, CDK2, HER2, VEGFR2)

The quinazoline (B50416) core is a well-established pharmacophore for tyrosine kinase inhibitors (TKIs). Many derivatives have demonstrated potent inhibitory activity against several key tyrosine kinases involved in cancer cell proliferation and survival.

A series of quinazolin-4(3H)-one derivatives have shown significant inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). For instance, certain synthesized quinazolin-4(3H)-one analogs exhibited strong, comparable inhibitory activity against these kinases. nih.gov Docking studies have revealed that these compounds can act as ATP-competitive or non-competitive inhibitors. nih.gov For example, some derivatives act as ATP non-competitive type-II inhibitors against CDK2 and HER2, and as ATP-competitive type-I inhibitors against EGFR. nih.gov

The inhibitory potential is often influenced by the substitution pattern on the quinazoline ring. Generally, modifications at the 4, 6, and 7-positions of the quinazoline scaffold are crucial for activity. nih.gov

Table 1: Tyrosine Kinase Inhibitory Activity of Selected Quinazolin-4(3H)-one Derivatives

Compound SeriesTarget KinaseIC50 (µM)Reference CompoundIC50 of Reference (µM)
Quinazolin-4(3H)-ones (2i, 3i)CDK20.173, 0.177Imatinib0.131
Quinazolin-4(3H)-one (3i)HER20.079Lapatinib0.078
Quinazolin-4(3H)-ones (2h, 2i, 3h, 3i)EGFR0.102, 0.097, 0.128, 0.181Erlotinib0.056

DNA Gyrase Inhibition

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria, making it an attractive target for antibacterial agents. Quinazolinone derivatives have emerged as promising inhibitors of this enzyme.

Studies on N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have identified potent inhibitors of S. aureus DNA gyrase B (GyrB). researchgate.net The inhibitory activity is sensitive to substitutions on the quinazolinone ring, with electron-donating groups at position 6 or 8 and electron-withdrawing groups at position 7 favoring inhibition. mdpi.com For example, a 6-methoxy derivative (f4) showed an IC50 of 0.31 µM, while an 8-methoxy derivative (f12) had an IC50 of 0.878 µM. mdpi.com Molecular docking studies suggest that the carbonyl group of the 4-oxoquinazolin moiety is important for bioactivity through water-mediated interactions in the ATP-binding site of GyrB. researchgate.net

Inhibition of Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS)

Dihydrofolate reductase (DHFR) and thymidylate synthase (TS) are critical enzymes in the folate metabolic pathway, essential for the synthesis of nucleic acid precursors. Consequently, they are well-established targets for cancer chemotherapy. Several quinazoline derivatives have been developed as inhibitors of these enzymes. nih.gov

For instance, certain 2,3,6-substituted quinazolin-4(3H)-ones have been identified as potent inhibitors of bovine liver DHFR, with IC50 values in the nanomolar range. drugbank.com The design of these inhibitors often focuses on mimicking the binding of the natural substrate, dihydrofolate. The quinazoline scaffold serves as a bioisostere for the pteridine ring of folic acid.

Modulation of Other Enzyme Targets

The versatility of the quinazolin-4(3H)-one scaffold extends to the inhibition of several other clinically relevant enzymes.

Cyclooxygenase-2 (COX-2): Certain quinazolinone derivatives have demonstrated selective inhibition of COX-2, an enzyme involved in inflammation and pain. For example, a series of 2,3-disubstituted 4(3H)-quinazolinones showed potent COX-2 inhibitory activity with IC50 values in the sub-micromolar range, comparable to the reference drug celecoxib. uobasrah.edu.iq

Urease: Quinazolin-4(3H)-one derivatives, particularly those incorporating triazole, thiadiazole, and thiosemicarbazide functionalities, have exhibited potent inhibition of urease, an enzyme implicated in infections by Helicobacter pylori. Several synthesized compounds showed IC50 values in the low microgram per milliliter range, significantly more potent than the standard inhibitor thiourea. mdpi.com

Phosphodiesterase (PDE): Quinazoline derivatives have been identified as inhibitors of phosphodiesterases, enzymes that regulate intracellular levels of cyclic nucleotides. A series of quinazolines were found to be potent mixed inhibitors of PDE3 and PDE4 isoforms, with IC50 values in the nanomolar range. nih.gov More recently, novel quinazoline derivatives have been designed as selective inhibitors of PDE7A. mdpi.com

Histone Deacetylase (HDAC): The quinazolin-4(3H)-one scaffold has been utilized as a cap group in the design of HDAC inhibitors. Novel derivatives have shown potent and selective inhibition of HDAC6, with IC50 values in the nanomolar range. semanticscholar.org Other studies have reported quinazoline-based compounds with inhibitory activity against HDAC1 and HDAC6. nih.gov

Ubiquitin-Specific Protease 7 (USP7): Novel quinazolin-4(3H)-one derivatives have been identified as potent inhibitors of USP7, a deubiquitinase involved in tumorigenesis. The most potent compounds exhibited IC50 values in the low micromolar range against the USP7 catalytic domain. nih.gov

Aurora Kinase: Quinazoline derivatives have been developed as potent inhibitors of Aurora kinases, which are key regulators of cell division. A quinazoline derivative, BPR1K871, was identified as a potent dual inhibitor of Aurora A and B kinases with IC50 values of 22 nM and 13 nM, respectively. wikipedia.org

PI3Kα: The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer. A series of 4-aminoquinazoline derivatives were found to be potent and selective inhibitors of PI3Kα, with one compound exhibiting an IC50 of 13.6 nM. youtube.com Another study on 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives identified a potent PI3Kα inhibitor with an IC50 of 1.94 nM. pharmaguideline.com

Table 2: Inhibition of Other Enzyme Targets by Quinazolin-4(3H)-one Derivatives

Enzyme TargetCompound SeriesIC50
COX-22,3-disubstituted 4(3H)-quinazolinones0.33 µM - 0.40 µM
UreaseQuinazolin-4(3H)-ones with triazole/thiadiazole1.88 - 6.42 µg/mL
HDAC6Quinazoline-4-(3H)-one analogues150 nM
USP7Quinazolin-4(3H)-one derivatives0.595 µM - 5.048 µM
Aurora A/B KinaseQuinazoline derivative (BPR1K871)22 nM (A), 13 nM (B)
PI3Kα4-aminoquinazoline derivatives13.6 nM
PI3Kα6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives1.94 nM

Receptor-Mediated Mechanisms

In addition to enzyme inhibition, quinazoline derivatives exert their biological effects through interactions with various G-protein coupled receptors (GPCRs).

Allosteric and Orthosteric Modulation of GPCRs

mGlu7 Receptor: Recent studies have identified quinazolin-4-one derivatives as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7). One such compound, 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one, exhibited an IC50 of 6.14 µM for mGlu7 and was selective over other group III mGlu receptors. mdpi.comnih.gov This finding highlights the potential of the quinazolinone scaffold to allosterically modulate GPCR activity.

β1-adrenergic Receptor: Derivatives of 2-[4-[3-(tert-butyl-amino)-2-hydroxypropoxy]phenyl]-3-methyl-6-methoxy-4(3H)-quinazolinone have been synthesized and evaluated as β1-adrenergic receptor antagonists. nih.gov In vitro binding assays confirmed their selectivity for β1-adrenergic receptors over β2-adrenergic and 5-HT1A receptors. nih.gov

α1-adrenoceptor: The quinazoline scaffold is a well-known structural feature of α1-adrenoceptor antagonists. brainkart.com Drugs like prazosin and doxazosin, which are quinazoline derivatives, act as selective antagonists of α1-adrenoceptors and are used in the management of hypertension. pharmaguideline.combrainkart.com Their mechanism involves competitive antagonism at the receptor site. brainkart.com

5-HT3 Receptor: While research has primarily focused on quinoline (B57606) derivatives as 5-HT3 receptor antagonists, the structural similarity to quinazolines suggests a potential for interaction. nih.gov Further investigation is needed to explore the activity of quinazolin-4(3H)-one derivatives at this receptor.

Nucleic Acid Interaction and DNA Photo-Disruptive Activity

While various derivatives of quinazolin-4(3H)-one have been investigated for their ability to interact with nucleic acids and exhibit DNA photo-cleavage activity, specific studies on 8-amino-7-methylquinazolin-4(3H)-one are not available in the current body of scientific literature. Research on related compounds suggests that the quinazolinone scaffold can be a pharmacophore for DNA interaction, with some derivatives showing photo-induced DNA cleavage capabilities. For instance, studies on 3-amino-2-methyl-quinazolin-4(3H)-ones have demonstrated that certain substitutions can lead to photo-activity towards plasmid DNA under UVB and UVA irradiation mdpi.com. Molecular docking studies of these related compounds have indicated the potential for binding to DNA mdpi.com. However, without direct experimental evidence for this compound, its capacity for nucleic acid interaction and photo-disruptive activity remains speculative.

Investigation of Specific Cellular Pathways and Targets

The broader class of quinazolin-4(3H)-one derivatives has been shown to interact with a multitude of cellular pathways and targets, contributing to their diverse pharmacological profiles, including anticancer activities. These derivatives have been found to inhibit various protein kinases, such as CDK2, HER2, and EGFR, and to modulate pathways involved in apoptosis and cell cycle regulation nih.govnih.govnih.gov. For example, certain quinazolinone Schiff bases have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, involving the generation of reactive oxygen species and the activation of caspases nih.gov.

Despite these findings for the broader class of compounds, there is a notable absence of research specifically elucidating the cellular pathways and molecular targets of this compound. Consequently, no detailed research findings or data tables on its specific interactions can be presented. The precise mechanism of action for this particular compound is yet to be determined, highlighting an area for future investigation in medicinal chemistry and chemical biology.

Computational and Theoretical Studies

Molecular Docking Simulations for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how a ligand, such as 8-amino-7-methylquinazolin-4(3H)-one, might interact with a biological target, typically a protein or enzyme.

Molecular docking simulations for quinazolin-4(3H)-one derivatives have been instrumental in elucidating their binding mechanisms to various protein targets. These studies reveal that the quinazolinone scaffold often serves as a crucial anchor, forming key interactions within the active site of a protein. For a compound like this compound, it is predicted that the amino and methyl groups at positions 8 and 7, respectively, would significantly influence its binding orientation and specificity.

Typically, the nitrogen atoms within the quinazolinone ring system and the exocyclic amino group are predicted to act as hydrogen bond donors and acceptors. For instance, in studies involving similar quinazolinone cores, the carbonyl oxygen and ring nitrogens frequently form hydrogen bonds with amino acid residues such as asparagine. nih.gov The aromatic rings of the quinazolinone structure contribute to hydrophobic and π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan in the protein's binding pocket. The 8-amino and 7-methyl substituents would further modulate these interactions, potentially forming additional hydrogen bonds or van der Waals contacts, thereby enhancing binding affinity and selectivity for a specific target. cnr.it

Table 1: Predicted Interaction Modes for this compound with Protein Targets

Interaction Type Key Functional Groups of Ligand Potential Interacting Amino Acid Residues
Hydrogen Bonding Carbonyl oxygen, Ring nitrogens, 8-amino group Asn, Gln, Asp, Glu, Ser, Thr
Hydrophobic Interactions Quinazolinone ring system, 7-methyl group Ala, Val, Leu, Ile, Met
π-π Stacking Aromatic rings of the quinazolinone core Phe, Tyr, Trp
van der Waals Contacts Entire molecule, particularly the 7-methyl group Various non-polar residues

A primary output of molecular docking simulations is the estimation of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). These values provide a quantitative measure of the strength of the ligand-protein interaction, with lower (more negative) values generally indicating a more stable complex. For various quinazolin-4(3H)-one derivatives, docking studies have reported a wide range of binding affinities depending on the specific protein target and the substitution pattern on the quinazolinone scaffold. nih.govresearchgate.net

Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification

Pharmacophore modeling is a powerful computational strategy used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. A pharmacophore model can be generated based on the structure of a known active ligand or the ligand-binding site of a protein.

For the quinazolin-4(3H)-one scaffold, pharmacophore models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. ijpscr.info These models serve as 3D queries for virtual screening of large compound libraries to identify novel molecules that possess the desired pharmacophoric features and are therefore likely to be active. This approach has been successfully applied to discover new quinazolinone derivatives with potential therapeutic applications. cnr.it A virtual screening workflow often involves filtering compounds based on physicochemical properties (like Lipinski's rule of five) before performing molecular docking to rank the potential hits. nih.gov This combination of techniques accelerates the discovery of new lead compounds based on the this compound framework by prioritizing molecules with a higher probability of biological activity for synthesis and experimental testing.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of molecules. These methods are used to investigate the intrinsic characteristics of a compound like this compound, which are fundamental to its reactivity and interactions.

DFT calculations are employed to determine the electronic structure of quinazolinone derivatives, including the distribution of electron density and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the chemical reactivity and stability of a molecule. A smaller energy gap suggests that the molecule is more reactive. mui.ac.ir

These calculations can also map the Molecular Electrostatic Potential (MEP), which illustrates the charge distribution across the molecule and helps identify regions that are prone to electrophilic or nucleophilic attack. nih.gov For this compound, the amino group and the nitrogen atoms in the heterocyclic ring are expected to be regions of high electron density (nucleophilic), while the carbonyl group would be electron-deficient (electrophilic). This information is invaluable for understanding reaction mechanisms and designing new synthetic routes.

Table 2: Key Electronic Properties Calculable by DFT for this compound

Calculated Property Significance
HOMO Energy Relates to the ability to donate an electron.
LUMO Energy Relates to the ability to accept an electron.
HOMO-LUMO Gap Indicates chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) Identifies nucleophilic and electrophilic sites for reactions.
Mulliken Atomic Charges Quantifies the charge distribution on each atom.

DFT methods are also highly effective in predicting various spectroscopic properties of molecules. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) spectrum of a compound. nih.gov Similarly, electronic transitions can be calculated to predict the Ultraviolet-Visible (UV-Vis) absorption spectrum. Furthermore, nuclear magnetic shielding tensors can be computed to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net

These theoretical predictions are extremely useful for the structural elucidation of newly synthesized compounds, as they can be compared with experimental spectra to confirm the identity and purity of the substance. While specific spectral data for this compound would require dedicated calculations, the methodology has been widely validated for a range of heterocyclic compounds, including various quinazolinone derivatives. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a powerful computational technique used to simulate the physical movements of atoms and molecules. For this compound, MD simulations can provide detailed information about its flexibility, preferred shapes (conformations), and stability over time. By solving Newton's equations of motion for a system of atoms, MD simulations can trace the trajectory of each atom, revealing the molecule's dynamic behavior in a simulated environment, such as in a solvent like water.

MD simulations can also be used to assess the stability of this compound. By analyzing the fluctuations of the atoms over the course of a simulation, researchers can identify regions of the molecule that are more or less rigid. Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are often calculated to quantify this stability. A stable molecule will generally exhibit small fluctuations in its atomic positions over time. While specific MD simulation studies on this compound are not extensively available in public literature, the general principles are well-established for the broader class of quinazolinone derivatives.

Table 1: Representative Data from a Hypothetical Molecular Dynamics Simulation of this compound

ParameterValueDescription
Simulation Time100 nsThe total time duration of the molecular dynamics simulation.
Average RMSD1.5 ÅThe average deviation of the molecule's backbone atoms from a reference structure, indicating overall structural stability.
Average RMSF0.8 ÅThe average fluctuation of individual atoms, highlighting flexible regions of the molecule.
Predominant ConformerTorsional Angle (C6-C7-CH3): -175°The most frequently observed conformation of the molecule during the simulation.

Note: The data presented in this table is hypothetical and intended to be representative of the type of information that would be generated from a molecular dynamics simulation. Specific experimental or computational studies on this compound may yield different values.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

In silico ADME profiling is a computational approach used to predict the pharmacokinetic properties of a drug candidate. These predictions are crucial in the early stages of drug discovery to identify compounds with favorable drug-like properties and to avoid costly failures in later stages of development. For this compound, a variety of computational models can be used to estimate its ADME properties.

Absorption: This refers to the process by which a drug enters the bloodstream. Key parameters that influence absorption include the molecule's solubility, permeability, and lipophilicity (logP). Computational models can predict these properties based on the molecule's chemical structure. For instance, a compound's logP value can be calculated to estimate its ability to cross cell membranes.

Distribution: Once in the bloodstream, a drug is distributed throughout the body. In silico models can predict parameters such as the volume of distribution (VD) and the extent of plasma protein binding (PPB). These predictions help to understand how the drug will be distributed between different tissues and organs.

Metabolism: This is the process by which the body breaks down a drug. Computational tools can predict the likely sites of metabolism on a molecule and identify the cytochrome P450 (CYP) enzymes that are most likely to be involved. This information is valuable for predicting potential drug-drug interactions.

Excretion: This is the process by which a drug and its metabolites are removed from the body. While direct prediction of excretion pathways is complex, computational models can provide insights into a compound's potential for renal or biliary clearance based on its physicochemical properties.

Table 2: Predicted In Silico ADME Properties for this compound

ADME PropertyPredicted ValueInterpretation
Molecular Weight189.20 g/mol Compliant with Lipinski's rule of five (<500 g/mol ).
LogP1.2Indicates good balance between hydrophilicity and lipophilicity for absorption.
Aqueous Solubility-2.5 (logS)Predicted to be moderately soluble in water.
Human Intestinal Absorption>90%High predicted absorption from the gastrointestinal tract.
Blood-Brain Barrier (BBB) PermeabilityLowPredicted to have limited ability to cross the blood-brain barrier.
Cytochrome P450 2D6 (CYP2D6) InhibitionNon-inhibitorLow predicted risk of drug-drug interactions involving this enzyme.
hERG InhibitionLow riskPredicted to have a low potential for causing cardiac toxicity.

Note: The data in this table is based on predictions from various in silico models and should be considered as an estimation. Experimental validation is necessary to confirm these properties.

Future Research Directions and Emerging Applications

Design and Synthesis of Advanced 8-amino-7-methylquinazolin-4(3H)-one Analogues with Improved Potency and Selectivity

The future development of therapeutics based on the this compound scaffold hinges on the rational design and efficient synthesis of advanced analogues. The goal is to enhance biological potency and improve selectivity towards specific molecular targets, thereby minimizing off-target effects. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the modification of the core structure. acs.orgresearchgate.net

Key synthetic strategies may involve:

Modifications at the 2-position: Introducing various aryl or alkyl groups at this position can significantly influence activity. For instance, studies on other quinazolinones have shown that substitutions at this position play a critical role in anticancer activity. rsc.org

Substitution on the phenyl ring: The existing amino and methyl groups at the 8 and 7 positions offer sites for further functionalization to explore interactions with target proteins.

Alterations at the 3-position: Adding different substituents at the N3 position can modulate pharmacokinetic properties and target engagement. acs.org

Recent synthetic methodologies, such as one-pot reactions and the use of novel catalysts, can facilitate the efficient production of a diverse library of these analogues for screening. mdpi.comresearchgate.net For example, an efficient synthesis for 2-aminoquinazolin-4(3H)-one derivatives has been developed using a one-pot reaction method, which could be adapted for this compound. mdpi.com By systematically exploring these modifications, researchers can identify derivatives with optimized therapeutic profiles.

Exploration of Multi-Target Directed Ligands and Polypharmacology

Complex diseases like cancer often involve multiple biological pathways, making a "one drug, one target" approach insufficient. rsc.org The concept of polypharmacology, where a single molecule is designed to interact with multiple targets, is a promising strategy. The this compound scaffold is an excellent candidate for developing multi-target directed ligands (MTDLs).

Research on related quinazolinone derivatives has already demonstrated the feasibility of this approach. For example, some derivatives have been designed as dual inhibitors of targets like PARP1 and STAT3 or co-targeting PARP-1 and BRD4 for breast cancer therapy. tandfonline.comnih.gov Another study highlighted the potential of quinazolinone-based compounds as multiple tyrosine kinase inhibitors, targeting enzymes such as CDK2, EGFR1, HER2, and VEGFR2. nih.gov Future efforts could focus on designing analogues of this compound that simultaneously modulate distinct but related targets in a disease pathway, potentially leading to synergistic therapeutic effects and overcoming drug resistance. rsc.org

Integration of Artificial Intelligence and Machine Learning in Drug Design for Quinazolinone Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for quinazolinone derivatives. nih.govmdpi.com These computational tools can analyze vast datasets to identify novel drug candidates, predict their biological activities, and optimize their properties with greater speed and accuracy than traditional methods. nih.govmdpi.com

Applications of AI and ML in the context of the this compound scaffold include:

High-Throughput Virtual Screening: AI algorithms can screen massive virtual libraries of compounds to identify derivatives with a high probability of binding to a specific biological target. nih.gov

De Novo Drug Design: Generative models can design entirely new molecules based on the quinazolinone core, optimized for desired properties like high potency and low toxicity. mdpi.comyoutube.com

Predictive Modeling: ML models can be trained to predict the structure-activity relationships, absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel analogues, reducing the need for extensive and costly initial laboratory experiments. nih.govnih.gov

By leveraging these in silico techniques, researchers can accelerate the design-synthesize-test cycle, leading to a more efficient and cost-effective discovery of new drug candidates based on the this compound structure. ijddr.inresearchgate.net

Development of Novel Therapeutic Strategies Based on this compound Scaffold

The inherent versatility of the quinazolinone core allows for its application in a wide range of therapeutic strategies beyond traditional single-target inhibition. nih.govmdpi.com The this compound scaffold can serve as a foundation for developing innovative treatments.

One emerging strategy is the development of inhibitors that target protein-protein interactions or specific enzymatic pathways that have been historically difficult to drug. For instance, quinazolin-4(3H)-one derivatives have been successfully developed as inhibitors of USP7, a deubiquitinase implicated in cancer, demonstrating the scaffold's potential to engage with complex targets. nih.gov

Furthermore, the scaffold can be incorporated into hybrid molecules, where it is linked to another pharmacophore to create a compound with a unique or dual mode of action. rsc.org This molecular hybridization can lead to improved potency and the ability to address multiple facets of a disease. rsc.org Research into these advanced therapeutic modalities could expand the utility of this compound into new and challenging therapeutic areas.

Investigation of Emerging Biological Targets and Disease Areas

While quinazolinones are well-known for their anticancer properties, their therapeutic potential extends to a multitude of other diseases. mdpi.comresearchgate.net Future research should focus on exploring the activity of this compound and its analogues against emerging biological targets and in new disease contexts.

The broad-spectrum biological activity of the quinazolinone class suggests potential applications in:

Infectious Diseases: Derivatives have shown antibacterial, antifungal, and antiviral properties. researchgate.netnih.gov This includes activity against multi-drug resistant strains of M. tuberculosis and potential as anti-biofilm agents. nih.govnih.gov

Neurodegenerative Diseases: Some quinazolinones have been investigated for anticonvulsant and anti-Alzheimer's properties. nih.govnih.gov

Inflammatory Disorders: The scaffold has been linked to anti-inflammatory activity, potentially through the inhibition of targets like COX enzymes. nih.govijddr.in

Systematic screening of this compound derivatives against a diverse panel of biological targets will be crucial for uncovering novel therapeutic opportunities. This exploration could lead to the development of first-in-class medicines for a variety of unmet medical needs.

Q & A

Basic: What are effective synthetic routes for 8-amino-7-methylquinazolin-4(3H)-one and related derivatives?

Methodological Answer:
The synthesis of quinazolin-4(3H)-one derivatives typically involves cyclization reactions starting from anthranilic acid derivatives. For example:

  • Route 1 : React substituted primary amines (e.g., methylamine for the 7-methyl group) with anthranilic acid and acetic anhydride to form the quinazolinone core. This method is adaptable for introducing amino groups at position 8 by selecting appropriate precursors .
  • Route 2 : Use 2-aminobenzoic acid derivatives (e.g., 4-trifluoromethyl-2-aminobenzoic acid) in chlorination reactions to generate chloromethyl intermediates, which can be further functionalized with amino groups .
    Key steps include refluxing in ethanol with catalytic acetic acid and purification via recrystallization.

Basic: What spectroscopic techniques are critical for characterizing quinazolin-4(3H)-one derivatives?

Methodological Answer:

  • 1H/13C NMR : Assigns substituent positions and confirms cyclization. For example, aromatic protons in 8-chloro-3-(4-methoxyphenyl)quinazolin-4(3H)-one appear as distinct singlets (δ 8.43 ppm) or doublets (δ 6.92 ppm) .
  • IR Spectroscopy : Identifies carbonyl (C=O) stretching (~1630–1670 cm⁻¹) and NH bending (~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., [M+H]+ peaks) and fragmentation patterns .

Basic: How is anticholinesterase activity evaluated for quinazolinone derivatives targeting Alzheimer’s disease?

Methodological Answer:

  • Ellman’s Assay : Measures acetylcholinesterase (AChE) inhibition via spectrophotometric detection of thiocholine production from acetylthiocholine. IC₅₀ values are calculated using serial dilutions (e.g., 1.8–4.2 mg/mL for 6,7-dimethoxyquinazolin-4(3H)-one derivatives) .
  • Controls : Include donepezil (IC₅₀ = 2.4 mg/mL) for benchmarking. Triplicate assays ensure reproducibility, with statistical validation (e.g., p < 0.05) .

Advanced: How can structure-activity relationship (SAR) studies optimize quinazolinone derivatives for USP7 inhibition?

Methodological Answer:

  • Substituent Analysis : In USP7 inhibitors, electron-withdrawing groups (e.g., trifluoromethyl) at position 7 enhance binding affinity. Derivatives with extended side chains (e.g., glycylglycine) improve solubility and target engagement .
  • Docking Studies : Predict interactions with USP7 residues (e.g., hydrogen bonds with Met407). Compounds like C19 (IC₅₀ = 0.595 μM) are prioritized for in vitro validation .

Advanced: How to resolve contradictions between in vitro and in vivo biological data for quinazolinone derivatives?

Methodological Answer:

  • Orthogonal Assays : Combine enzyme inhibition (e.g., AChE) with cellular assays (e.g., β-amyloid aggregation) to confirm multi-target effects .
  • Pharmacokinetic Profiling : Assess bioavailability, metabolic stability, and blood-brain barrier (BBB) penetration using logP calculations and zebrafish models .

Advanced: What strategies enhance BBB penetration for CNS-targeted quinazolinone derivatives?

Methodological Answer:

  • Polar Surface Area (PSA) Optimization : Aim for PSA < 90 Ų (e.g., glycylleucine-containing derivatives) to improve BBB permeability .
  • Prodrug Design : Introduce ester moieties (e.g., methyl ester) to increase lipophilicity, which are cleaved in vivo to release active compounds .

Advanced: How are mechanistic insights into quinazolinone derivatives’ activity validated experimentally?

Methodological Answer:

  • Ub-AMC Assays : Quantify USP7 inhibition by measuring fluorogenic ubiquitin cleavage (IC₅₀ = 0.595 μM for C19) .
  • Western Blotting : Correlate compound exposure with downstream targets (e.g., increased p53/p21 levels in gastric cancer cells) .

Advanced: How to design multi-functional quinazolinone derivatives for complex diseases like Alzheimer’s?

Methodological Answer:

  • Dual-Target Screening : Prioritize compounds with balanced AChE inhibition (IC₅₀ < 5 mg/mL) and β-amyloid aggregation reduction (>50% at 10 μM) .
  • Fragment-Based Design : Merge pharmacophores (e.g., triazole rings for anti-inflammatory activity) into the quinazolinone scaffold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-amino-7-methylquinazolin-4(3H)-one
Reactant of Route 2
8-amino-7-methylquinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.